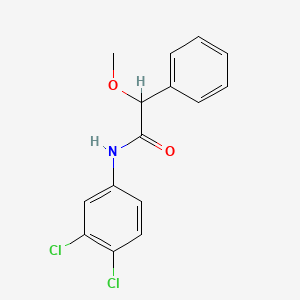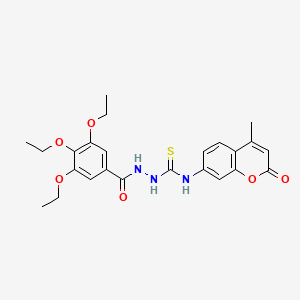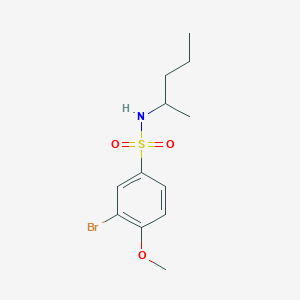![molecular formula C18H20N4O4S B4119859 2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4119859.png)
2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide, also known as EN-7, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. EN-7 has been found to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In
Mécanisme D'action
The mechanism of action of 2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a role in inflammation, tumor growth, and microbial infection. 2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. 2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-microbial effects, 2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to have antioxidant properties, which may help to protect cells from oxidative damage. 2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has also been shown to have hepatoprotective effects, which may help to prevent liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to exhibit multiple biological activities. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide. One area of interest is the development of 2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide as a therapeutic agent for a range of diseases, including cancer, inflammatory disorders, and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide and to identify potential targets for its therapeutic use.
Applications De Recherche Scientifique
2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to have anti-microbial effects against a range of bacterial strains.
Propriétés
IUPAC Name |
1-[2-(4-ethylphenoxy)propanoylamino]-3-(3-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-13-7-9-16(10-8-13)26-12(2)17(23)20-21-18(27)19-14-5-4-6-15(11-14)22(24)25/h4-12H,3H2,1-2H3,(H,20,23)(H2,19,21,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUXQSIRBRIZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NNC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-benzyl-1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine](/img/structure/B4119806.png)

![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119816.png)

![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4119821.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4119827.png)


![N-{4-[(diethylamino)methyl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4119854.png)
![N-cyclopentyl-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4119857.png)
![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4119864.png)
![2-(3-hydroxybutanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4119870.png)
![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4119876.png)